METHYL 5-[2-(4-FLUOROPHENYL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Dimethyl 5,5’-[2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound featuring a fluorophenyl group, a bis(4-hydroxy-2-methylthiophene-3-carboxylate) moiety, and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5,5’-[2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5’-[2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Dimethyl 5,5’-[2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 5,5’-[2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bis(thiophene) derivatives and fluorophenyl-containing molecules. Examples are:
- 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
- Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
Uniqueness
Dimethyl 5,5’-[2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the bis(thiophene) moiety contributes to its electronic and structural characteristics.
Properties
IUPAC Name |
methyl 5-[2-(4-fluorophenyl)-1-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-2-oxoethyl]-4-hydroxy-2-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO7S2/c1-9-13(21(27)29-3)17(25)19(31-9)15(16(24)11-5-7-12(23)8-6-11)20-18(26)14(10(2)32-20)22(28)30-4/h5-8,15,25-26H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMUPURPNDBSMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=C(C(=C(S2)C)C(=O)OC)O)C(=O)C3=CC=C(C=C3)F)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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